

# Recoflavone Profile and Known Stability Data

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## Compound Focus: Recoflavone

CAS No.: 203191-10-0

Cat. No.: S541159

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**Recoflavone**, also known as DA-6034 free acid, is a synthetic derivative of the flavonoid Eupatilin. Its chemical name is 2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid, and its molecular formula is C<sub>20</sub>H<sub>18</sub>O<sub>8</sub> with a molecular weight of 386.35 g/mol [1] [2].

The following table summarizes its key chemical identifiers:

Property	Description
CAS Number	203191-10-0 [1] [2]
Synonyms	DA-6034; 7-(carboxymethoxy)-3',4',5-trimethoxyflavone [2]
IUPAC Name	2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid [2]
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O <sub>8</sub> [1] [2]
Molecular Weight	386.35 g/mol (386.4 g/mol) [1] [2]
SMILES	<chem>COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC</chem> [2]

No explicit stability data for **Recoflavone** was found in the search results. However, a study on **ipriflavone**, another isoflavone derivative, provides insight into the potential stability challenges flavonoids may face. Ipriflavone was found to be unstable across a wide range of pH conditions (1-13, except pH 8) and in

biological matrices like blood and plasma when incubated at 37°C [3]. This suggests that the stability of **Recoflavone** must be empirically verified and cannot be assumed.

## Proposed Stability Testing Protocol for **Recoflavone**

This protocol is constructed by applying the International Council for Harmonisation (ICH) Q1A(R2) guideline for stability testing of new drug substances and products to the context of **Recoflavone** [4].

### Objective

To provide evidence on how the quality of **Recoflavone** varies with time under the influence of various environmental factors like temperature, humidity, and light, and to establish a recommended storage condition and retest period [4].

### Stress Testing (Forced Degradation)

Stress testing helps identify likely degradation products and pathways, and validates the stability-indicating power of the analytical methods [4].

- **Purpose:** To elucidate the intrinsic stability characteristics of **Recoflavone**.
- **Conditions:** Typically includes the effect of temperatures (e.g., 50°C, 60°C), high humidity (e.g., 75% RH or greater), oxidation, and photolysis. The study should be carried out on a single batch [4].
- **Analysis:** The samples should be analyzed using a stability-indicating method (e.g., HPLC-UV or LC-MS/MS) to track the assay of **Recoflavone** and the formation of degradation products.

### Formal Stability Studies

Formal studies require data from at least **three primary batches** of the drug substance. The batches should be manufactured to a minimum of pilot scale using a method that simulates the final production process [4].

The table below outlines the standard storage conditions and minimum time periods as per ICH guidelines for long-term, intermediate, and accelerated testing [4].

Study Type	Storage Condition	Minimum Data Period Covered at Submission	Application to Recoflavone
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 months	Primary data to establish retest period
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months	If significant change occurs at accelerated condition
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months	To evaluate the impact of short-term excursions

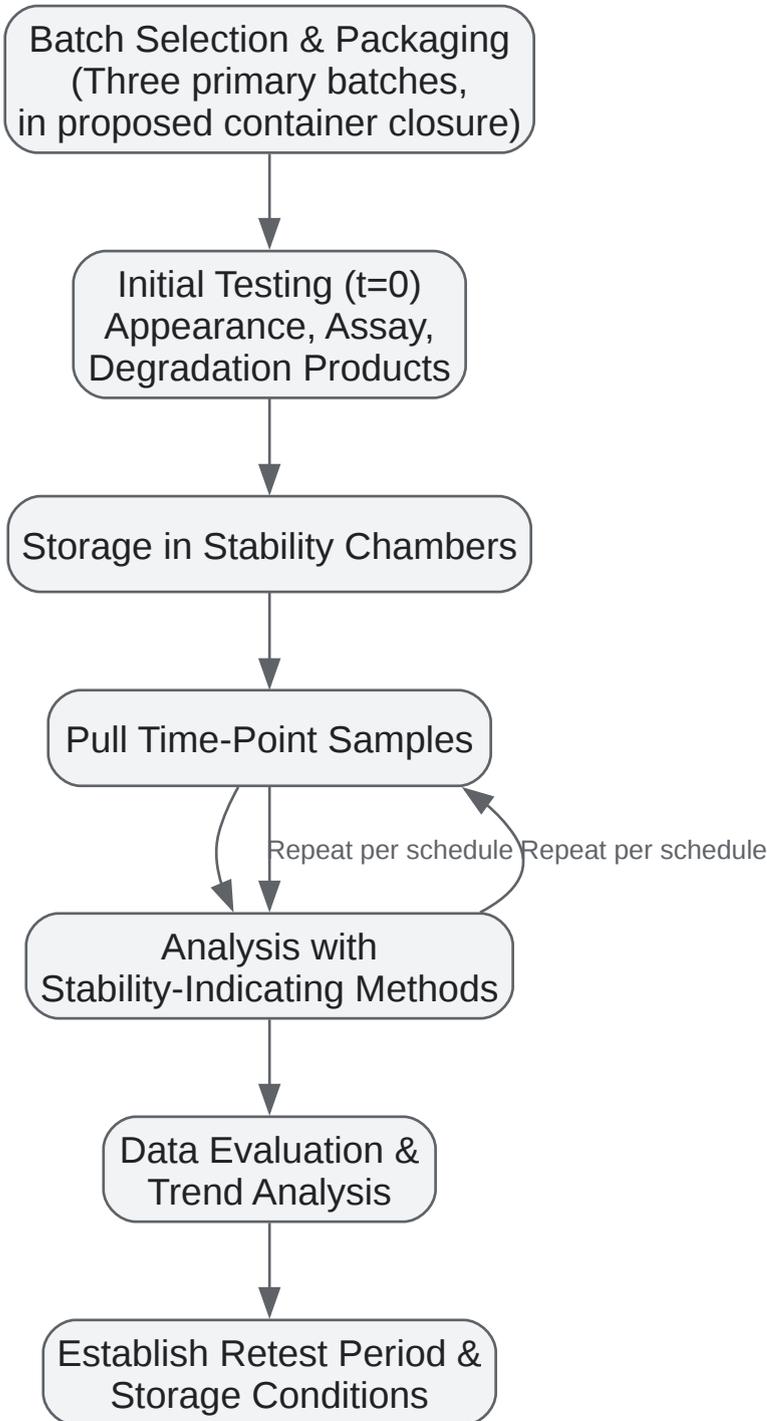
## Analytical Testing and Specifications

Stability studies should include testing for attributes susceptible to change and likely to influence quality, safety, or efficacy.

- **Attributes to Test:** Appearance (physical state, color), assay (content of **Recoflavone**), degradation products (related substances), and depending on the physical form, other attributes like water content [4].
- **Testing Frequency:**
  - **Long-term:** Every 3 months in the first year, every 6 months in the second year, and annually thereafter.
  - **Intermediate:** 0, 6, 9, and 12 months.
  - **Accelerated:** 0, 3, and 6 months [4].

The experimental workflow for the stability study can be summarized as follows:

## Stability Study Workflow



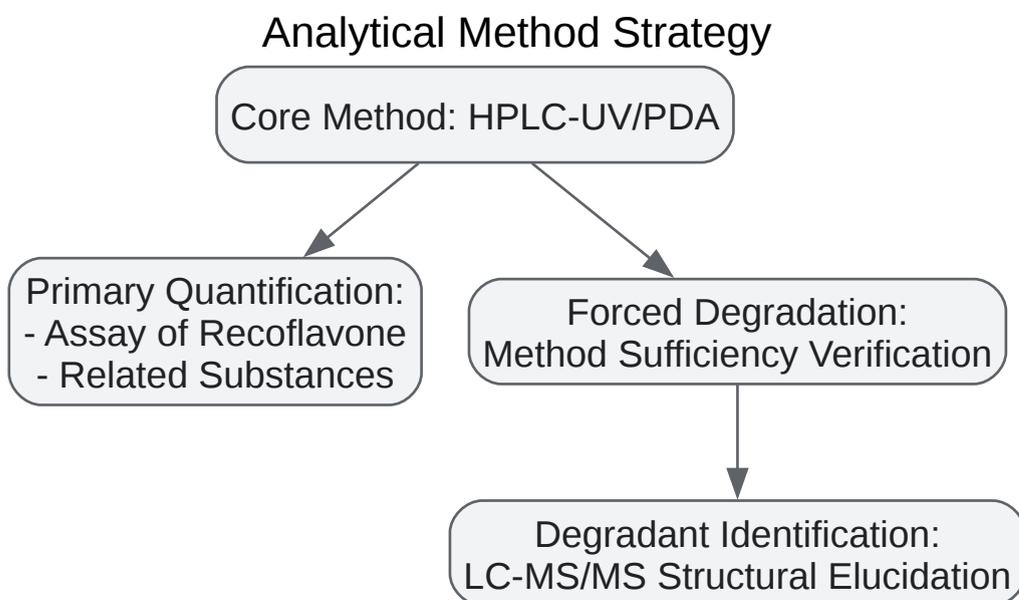
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## Key Analytical Methodology

A critical part of stability testing is the use of validated, stability-indicating methods.

- **High-Performance Liquid Chromatography (HPLC):** The primary method for quantifying **Recoflavone** and its degradation products. The method should be able to separate **Recoflavone** from all potential impurities.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** Can be used for initial identification and quantification, often based on the natural absorbance of the flavonoid chromophore [5]. However, it may not be specific enough to distinguish the parent compound from its degradants without separation.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** For identifying the structure of unknown degradation products, as demonstrated in studies of other flavonoids like flavone and its methoxy derivatives [6]. This is highly recommended for forced degradation studies.

The logical relationship for analytical method development and application is outlined below:



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## Critical Considerations for Testing

- **Stability-Indicating Method:** The most crucial aspect is that your analytical method must be **stability-indicating**. This means it should be able to accurately and precisely measure **Recoflavone** without interference from degradation products, process impurities, or other potential components. This is typically demonstrated through forced degradation studies [4].
- **Solution Stability:** Given the instability of ipriflavone in solution [3], special attention should be paid to the stability of **Recoflavone** in the solvent used for HPLC analysis. The duration for which a

standard or sample solution remains stable at room temperature and refrigerated conditions should be established.

- **Metabolism and Protein Binding:** While not directly part of a stability protocol, researchers should be aware that flavonoids can be substrates or inhibitors of cytochrome P450 enzymes [6] [7]. This is crucial for planning in-vivo studies and understanding potential drug-drug interactions.

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